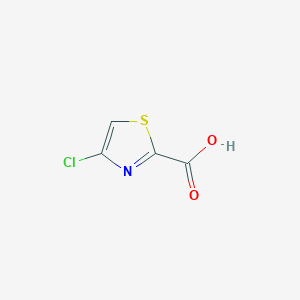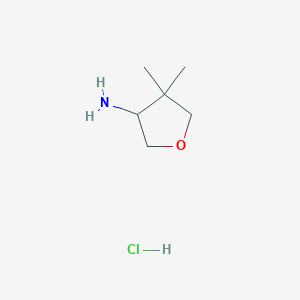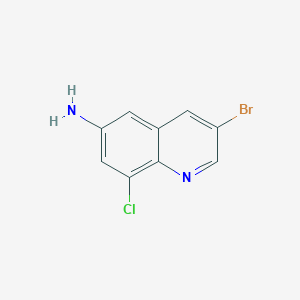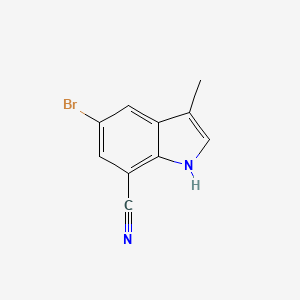
5-Brom-3-methyl-1H-Indol-7-carbonitril
Übersicht
Beschreibung
5-Bromo-3-methyl-1H-indole-7-carbonitrile is a chemical compound with the molecular formula C10H7BrN2 and a molecular weight of 235.08 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-bromo-3-methyl-1H-indole-7-carbonitrile is 1S/C10H7BrN2/c1-6-5-13-10-7 (4-12)2-8 (11)3-9 (6)10/h2-3,5,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-bromo-3-methyl-1H-indole-7-carbonitrile are not detailed in the available resources, indole derivatives are known to exhibit various biologically vital properties . The investigation of novel methods of synthesis for these compounds has attracted the attention of the chemical community .Physical And Chemical Properties Analysis
5-Bromo-3-methyl-1H-indole-7-carbonitrile is a solid at room temperature . Its molecular weight is 235.08, and its molecular formula is C10H7BrN2 .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate sollen signifikante antivirale Eigenschaften aufweisen. Beispielsweise haben bestimmte Indol-basierte Verbindungen eine inhibitorische Wirkung gegen Influenza A und andere Viren gezeigt . Der strukturelle Rahmen von „5-Brom-3-methyl-1H-Indol-7-carbonitril“ könnte zur Entwicklung neuer antiviraler Wirkstoffe untersucht werden, die möglicherweise eine neue Verteidigungslinie gegen Virusinfektionen bieten.
Entzündungshemmende Eigenschaften
Der Indol-Kern ist aufgrund seiner hohen Affinität zu mehreren Rezeptoren, was bei entzündungshemmenden Anwendungen von Vorteil ist, ein häufiges Merkmal in vielen synthetischen Arzneimittelmolekülen . „this compound“ könnte als Gerüst für die Synthese neuer Derivate mit verstärkter entzündungshemmender Wirkung dienen.
Krebsforschung
Indol-Derivate werden zunehmend auf ihr Potenzial zur Behandlung von Krebszellen untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Signalwegen zu interagieren, macht sie zu geeigneten Kandidaten für die Entwicklung von Krebsmedikamenten . Die Forschung an „this compound“ könnte sich auf seine Wirksamkeit gegen bestimmte Krebszelllinien konzentrieren.
Antibakterielle Wirkungen
Es ist bekannt, dass die Indol-Kernstruktur antimikrobielle Eigenschaften besitzt, die im Kampf gegen resistente Bakterienstämme und andere Mikroben genutzt werden können . „this compound“ könnte modifiziert werden, um seine antimikrobielle Aktivität zu verbessern, und zur Untersuchung seiner Auswirkungen auf verschiedene mikrobielle Arten verwendet werden.
Analgetische Anwendungen
Einige Indol-Derivate wurden synthetisiert und als potente Analgetika identifiziert. Sie bieten eine Alternative zu traditionellen Schmerzmitteln wie Diclofenac-Natrium . Die einzigartige Struktur von „this compound“ könnte zur Herstellung neuartiger Analgetika mit weniger Nebenwirkungen verwendet werden.
Enzyminhibition
Indol-Derivate wurden auf ihre Rolle als Enzyminhibitoren untersucht, die für die Behandlung von Krankheiten wie Diabetes entscheidend sind . „this compound“ könnte auf seine inhibitorischen Wirkungen auf bestimmte Enzyme untersucht werden, was zur Entwicklung neuer therapeutischer Wirkstoffe beiträgt.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the effects would be wide-ranging and dependent on the specific targets and pathways involved .
Biochemische Analyse
Biochemical Properties
5-Bromo-3-methyl-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-bromo-3-methyl-1H-indole-7-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can lead to various biological activities . The nature of these interactions often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
5-Bromo-3-methyl-1H-indole-7-carbonitrile has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, 5-bromo-3-methyl-1H-indole-7-carbonitrile may modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of 5-bromo-3-methyl-1H-indole-7-carbonitrile involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives can inhibit specific enzymes involved in cell proliferation, leading to anticancer effects . Additionally, 5-bromo-3-methyl-1H-indole-7-carbonitrile may activate or inhibit transcription factors, resulting in altered gene expression patterns that contribute to its biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-3-methyl-1H-indole-7-carbonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 5-bromo-3-methyl-1H-indole-7-carbonitrile, can maintain their biological activity over extended periods when stored under appropriate conditions . Degradation products may also form over time, potentially leading to altered biological effects.
Dosage Effects in Animal Models
The effects of 5-bromo-3-methyl-1H-indole-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
5-Bromo-3-methyl-1H-indole-7-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-bromo-3-methyl-1H-indole-7-carbonitrile within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 5-bromo-3-methyl-1H-indole-7-carbonitrile within specific tissues or cellular compartments can significantly impact its biological effects.
Subcellular Localization
The subcellular localization of 5-bromo-3-methyl-1H-indole-7-carbonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize within the nucleus, mitochondria, or other organelles, where they can exert their biological effects by interacting with specific biomolecules.
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-6-5-13-10-7(4-12)2-8(11)3-9(6)10/h2-3,5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQQSKDTKMRIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C=C(C=C12)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



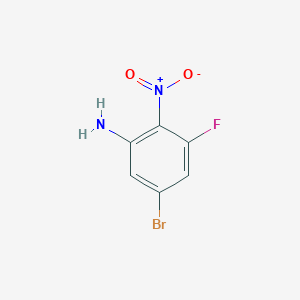
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)


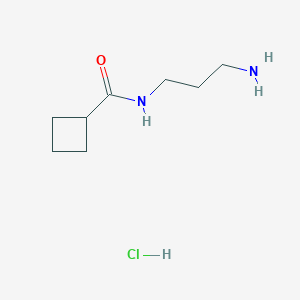
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)
![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)

